An In-Depth Technical Guide to 4-Anisaldehyde-13C6: Properties, Characterization, and Applications in Drug Development
An In-Depth Technical Guide to 4-Anisaldehyde-13C6: Properties, Characterization, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Anisaldehyde-13C6 is a stable isotope-labeled analog of the naturally occurring aromatic aldehyde, 4-anisaldehyde. In this isotopologue, the six carbon atoms of the benzene ring have been enriched with the heavy isotope of carbon, ¹³C. This seemingly subtle modification imparts a unique mass signature to the molecule without significantly altering its chemical reactivity, making it an invaluable tool in modern pharmaceutical research and development. This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical characterization of 4-Anisaldehyde-13C6. Furthermore, it delves into its critical applications, particularly in drug metabolism and pharmacokinetic (DMPK) studies and as an internal standard for quantitative mass spectrometry, offering field-proven insights for researchers and scientists.
Part 1: Core Chemical and Structural Properties
4-Anisaldehyde, also known as p-anisaldehyde or 4-methoxybenzaldehyde, is an organic compound that is a derivative of benzaldehyde.[1] The ¹³C₆-labeled version maintains the same molecular structure but with an increased molecular weight due to the isotopic enrichment.
Molecular Structure
The structure of 4-Anisaldehyde-13C6 consists of a benzene ring, where all six carbon atoms are ¹³C, substituted with a methoxy group (-OCH₃) and a formyl (aldehyde) group (-CHO) at the para position.
Diagram: Chemical Structure of 4-Anisaldehyde-13C6
A 2D representation of the 4-Anisaldehyde-13C6 molecule.
Physicochemical Properties
The key physicochemical properties of 4-Anisaldehyde-13C6 are summarized in the table below. The properties of its unlabeled counterpart are also provided for comparison.
| Property | 4-Anisaldehyde-13C6 | 4-Anisaldehyde (unlabeled) |
| Molecular Formula | ¹³C₆C₂H₈O₂ | C₈H₈O₂ |
| Molecular Weight | 142.14 g/mol | 136.15 g/mol [2] |
| CAS Number | 1189441-55-1 | 123-11-5[2] |
| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid[3] |
| Odor | Sweet, floral, anise-like | Sweet, floral, anise-like[2] |
| Boiling Point | ~248 °C | 248 °C[2] |
| Melting Point | ~-1 °C | -1 °C[2] |
| Density | ~1.119 g/cm³ | 1.119 g/cm³[2] |
Part 2: Synthesis of 4-Anisaldehyde-13C6
The synthesis of 4-Anisaldehyde-13C6 involves the introduction of the ¹³C₆-labeled benzene ring. While specific proprietary methods may vary between manufacturers, a common and logical synthetic approach starts from a commercially available ¹³C₆-labeled precursor, such as [¹³C₆]-phenol.[4]
Proposed Synthetic Pathway
A plausible synthetic route can be envisioned as a multi-step process:
-
Williamson Ether Synthesis: [¹³C₆]-Phenol is reacted with a methylating agent, such as methyl iodide, in the presence of a base (e.g., K₂CO₃) to form [¹³C₆]-anisole.
-
Vilsmeier-Haack Formylation: The [¹³C₆]-anisole is then subjected to formylation, a reaction that introduces an aldehyde group onto the aromatic ring. The Vilsmeier-Haack reaction, which uses a mixture of phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF), is a standard method for this transformation. Due to the activating effect of the methoxy group, the formylation occurs predominantly at the para-position, yielding 4-Anisaldehyde-13C6.
Diagram: Proposed Synthesis of 4-Anisaldehyde-13C6
A simplified workflow for the synthesis of 4-Anisaldehyde-13C6.
Part 3: Analytical Characterization
The identity and purity of 4-Anisaldehyde-13C6 are confirmed using standard analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy is a powerful tool for confirming the isotopic enrichment of 4-Anisaldehyde-13C6.
-
¹³C NMR: In a proton-decoupled ¹³C NMR spectrum of unlabeled 4-anisaldehyde, the aromatic region typically shows four distinct signals for the six carbons due to symmetry. For 4-Anisaldehyde-13C6, the spectrum will be significantly more complex due to ¹³C-¹³C coupling. The presence of these complex splitting patterns is definitive proof of the ¹³C₆-labeling. The chemical shifts will be very similar to the unlabeled compound, but the multiplicity of the signals will be different.[5][6]
-
¹H NMR: The ¹H NMR spectrum of 4-Anisaldehyde-13C6 will be very similar to that of the unlabeled compound, showing signals for the aldehyde proton, the aromatic protons, and the methoxy protons. However, the signals for the aromatic protons will exhibit additional coupling to the ¹³C atoms of the ring, leading to more complex splitting patterns compared to the unlabeled analog.
Table: Expected ¹³C NMR Chemical Shifts for 4-Anisaldehyde (Unlabeled) in CDCl₃
| Carbon Atom | Chemical Shift (ppm) |
| C=O (aldehyde) | ~190-200 |
| C-OCH₃ | ~164 |
| C-CHO | ~130 |
| CH (ortho to -OCH₃) | ~114 |
| CH (ortho to -CHO) | ~132 |
| OCH₃ | ~55 |
Note: The actual chemical shifts for 4-Anisaldehyde-13C6 will be very similar, but the signals for the aromatic carbons will be split due to ¹³C-¹³C coupling.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and isotopic purity of 4-Anisaldehyde-13C6.
-
Molecular Ion Peak: The mass spectrum of 4-Anisaldehyde-13C6 will show a molecular ion peak ([M]⁺) at m/z 142, which is 6 mass units higher than the molecular ion peak of unlabeled 4-anisaldehyde (m/z 136).[7] This mass shift is a direct consequence of the six ¹³C atoms.
-
Fragmentation Pattern: The fragmentation pattern of 4-Anisaldehyde-13C6 will be similar to that of its unlabeled counterpart, with the major fragments also showing a +6 mass unit shift if they retain the labeled benzene ring.[8][9][10] Common fragmentation pathways for benzaldehydes include the loss of the formyl radical (-CHO) and the loss of a hydrogen radical (-H).
Diagram: Expected Mass Spectrum of 4-Anisaldehyde-13C6
A conceptual representation of the key peaks in the mass spectrum.
Part 4: Applications in Drug Development and Research
The primary utility of 4-Anisaldehyde-13C6 lies in its application as a tracer and an internal standard in quantitative bioanalysis.
Drug Metabolism and Pharmacokinetic (DMPK) Studies
Stable isotope-labeled compounds are instrumental in understanding the absorption, distribution, metabolism, and excretion (ADME) of drug candidates.[11][12][13][14] By incorporating 4-Anisaldehyde-13C6 as a building block into a potential drug molecule, researchers can readily track the metabolic fate of that specific part of the molecule. The distinct mass signature of the ¹³C₆-labeled fragment allows for the unambiguous identification of metabolites in complex biological matrices like plasma, urine, and feces using liquid chromatography-mass spectrometry (LC-MS).[2]
Internal Standard for Quantitative Mass Spectrometry
In quantitative LC-MS assays, an internal standard is crucial for correcting for variations in sample preparation, injection volume, and instrument response. An ideal internal standard is chemically identical to the analyte but has a different mass. 4-Anisaldehyde-13C6 is an excellent internal standard for the quantification of unlabeled 4-anisaldehyde or drug candidates containing the 4-methoxybenzyl moiety. Because it has the same physicochemical properties as the analyte, it co-elutes during chromatography and experiences similar matrix effects, leading to more accurate and precise quantification.
Building Block in Pharmaceutical Synthesis
4-Anisaldehyde is a versatile starting material and intermediate in the synthesis of various pharmaceuticals.[3][15][16] Its aldehyde group can be readily transformed into other functional groups, and the aromatic ring can be further functionalized. By using 4-Anisaldehyde-13C6, medicinal chemists can introduce a stable isotope label into a drug candidate at a specific position, which is invaluable for the downstream development and clinical studies of that compound.
Part 5: Experimental Protocols
Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 10-20 mg of 4-Anisaldehyde-13C6 in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Acquisition Parameters:
-
Experiment: Proton-decoupled ¹³C NMR.
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: Approximately 250 ppm, centered around 125 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration, to achieve adequate signal-to-noise.
-
-
Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of 4-Anisaldehyde-13C6 (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to a gas chromatograph (GC) or liquid chromatograph (LC).
-
GC-MS Method (for volatile compounds):
-
Injection: Inject 1 µL of the sample solution into the GC.
-
GC Column: Use a non-polar or medium-polarity column (e.g., DB-5ms).
-
Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 250 °C) at a rate of 10-20 °C/min.
-
Ionization: Use electron ionization (EI) at 70 eV.
-
-
LC-MS Method (for less volatile compounds or in biological matrices):
-
Injection: Inject 5-10 µL of the sample solution into the LC.
-
LC Column: Use a reverse-phase column (e.g., C18).
-
Mobile Phase: Use a gradient of water and acetonitrile or methanol, both containing a small amount of an additive like formic acid.
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.
-
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions.
Conclusion
4-Anisaldehyde-13C6 is a powerful and versatile tool for researchers in the pharmaceutical and life sciences. Its unique isotopic signature, combined with the well-understood chemistry of the 4-anisaldehyde scaffold, provides a robust platform for elucidating metabolic pathways, ensuring the accuracy of quantitative bioassays, and synthesizing labeled drug candidates for preclinical and clinical evaluation. This guide has provided a detailed overview of its chemical properties, synthesis, analytical characterization, and key applications, underscoring its importance in advancing modern drug discovery and development.
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